5-(2-Chlorophenyl)-2-methyloxazole is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in the ring. This specific compound is characterized by the presence of a chlorophenyl group and a methyl group attached to the oxazole ring. Its molecular formula is and it has a molecular weight of 237.64 g/mol .
5-(2-Chlorophenyl)-2-methyloxazole is classified under several categories based on its chemical properties:
The synthesis of 5-(2-Chlorophenyl)-2-methyloxazole can be achieved through various methods, including:
For instance, a general procedure involves dissolving 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid in dichloromethane, followed by the addition of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The mixture is stirred under nitrogen atmosphere at room temperature for several hours, monitored by thin-layer chromatography (TLC), and purified through flash chromatography .
The molecular structure of 5-(2-Chlorophenyl)-2-methyloxazole features:
The compound's InChI Key is UVEPOHNXGXVOJE-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure. The SMILES representation is CC1=C(C(O)=O)C(=NO1)C1=CC=CC=C1Cl, indicating the arrangement of atoms within the molecule .
5-(2-Chlorophenyl)-2-methyloxazole can participate in various chemical reactions such as:
Reactions typically require controlled conditions such as temperature and pH adjustments. For example, when reacting with amines, it may involve activation through acylation or alkylation processes to enhance reactivity .
The mechanism of action for compounds like 5-(2-Chlorophenyl)-2-methyloxazole often involves:
Research indicates that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines, highlighting its potential as an antitumor agent . The specific pathways may involve interference with microtubule formation or apoptosis induction.
5-(2-Chlorophenyl)-2-methyloxazole has several applications in scientific research:
This compound represents a valuable target for further research aimed at developing effective therapeutic agents in oncology and other fields of medicinal chemistry.
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2